molecular formula C8H6BrClN2O2S B11787802 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11787802
M. Wt: 309.57 g/mol
InChI Key: FFYPXGKOJGPTRE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437434-09-7) is a halogenated benzothiadiazine derivative of significant interest in early-stage drug discovery and biochemical research. This compound serves as a valuable chemical scaffold for exploring new therapeutic agents, particularly in the field of oncology. Structure-activity relationship (SAR) studies have identified that the 7-bromo functionalization on the benzothiadiazine ring, when combined with specific side chain modifications, results in promising antineoplastic effects . Research indicates that such derivatives demonstrate potent and selective activity against aggressive cancer cell lines, including models of triple negative breast cancer (TNBC), showing enhanced cytotoxicity and greater potency than some clinical agents . While the precise mechanism of action is under investigation, the benzothiadiazine scaffold is known to be associated with mitochondrial function. Some analogs are recognized as inhibitors of Mitochondrial Respiratory Complex II (succinate dehydrogenase), a critical target in cancer metabolism, though the potent cytotoxicity of this specific derivative may involve an as yet undefined mechanism . Researchers utilize this compound as a key intermediate for further chemical functionalization and as a pharmacological tool to study cancer cell viability and mitochondrial biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrClN2O2S

Molecular Weight

309.57 g/mol

IUPAC Name

7-bromo-3-chloro-5-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6BrClN2O2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-15(6,13)14/h2-3H,1H3,(H,11,12)

InChI Key

FFYPXGKOJGPTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-chloro-6-methylaniline

The aromatic backbone is prepared via electrophilic bromination and chlorination of 2-chloro-6-methylaniline using bromine in acetic acid (70–85% yield). Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane under radical conditions (yields: 65–78%).

Table 1: Bromination Conditions and Yields

SubstrateReagentSolventTemp (°C)Yield (%)
2-Chloro-6-methylanilineBr₂/AcOHAcetic acid2585
2-Chloro-6-methylanilineNBS/ABCNDCM4078

Sulfonamide Formation and Cyclization

Treatment of 4-bromo-2-chloro-6-methylaniline with chlorosulfonyl isocyanate in nitromethane/AlCl₃ generates the sulfonamide intermediate, which undergoes cyclization to form the 1,2,4-thiadiazine ring. Key parameters:

  • Cyclization catalyst : AlCl₃ (1.2 equiv) in nitromethane at 0–5°C.

  • Reaction time : 4–6 hours (yields: 60–72%).

Table 2: Cyclization Optimization

SubstrateCatalystSolventTime (h)Yield (%)
4-Bromo-2-chloro-6-methylanilineAlCl₃Nitromethane672
4-Bromo-2-chloro-6-methylanilineH₂SO₄DCM858

Alternative Pathways via Tandem Reactions

A novel SnCl₂-mediated tandem protocol enables one-pot synthesis of benzothiadiazines from nitroarenes and nitriles:

  • Reduction : SnCl₂/i-PrOH reduces nitro groups to amines.

  • Ammonolysis : Reaction with benzonitrile derivatives forms amidine intermediates.

  • Cyclization : Acid-catalyzed closure yields the thiadiazine core.

Table 3: Tandem Reaction Performance

NitroareneNitrileConditionsYield (%)
2-Nitro-4-bromo-6-methylbenzeneChloroacetonitrileSnCl₂/i-PrOH, 80°C68
2-Nitro-4-bromo-6-methylbenzeneMethyl thiocyanateSnCl₂/i-PrOH, 70°C55

Functionalization and Methylation Strategies

Regioselective Methylation

The 5-methyl group is introduced via nucleophilic aromatic substitution using methyl iodide and NaH in DMF (60–75% yield). Alternatively, Ullmann coupling with methylboronic acid and Cu(I) catalysts achieves higher regioselectivity (82% yield).

Table 4: Methylation Efficiency

MethodReagentsTemp (°C)Yield (%)
Nucleophilic substitutionMeI, NaH, DMF8075
Ullmann couplingMeB(OH)₂, CuI, K₂CO₃10082

Characterization and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.91 (d, J = 2.2 Hz, 1H, H-8), 7.78 (dd, J = 8.7, 2.2 Hz, 1H, H-6), 7.19 (d, J = 8.7 Hz, 1H, H-5), 2.45 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₉H₆BrClN₂O₂S [M+H]⁺: 352.8765; found: 352.8763.

  • X-ray crystallography confirms the planar thiadiazine ring and sulfone geometry.

Challenges and Optimization Insights

  • Regioselectivity : Electron-withdrawing groups (Br, Cl) direct cyclization to the para position.

  • Byproduct formation : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry.

  • Scalability : Batch processes using SnCl₂/i-PrOH are cost-effective for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Potential
Research indicates that 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its ability to influence cell proliferation and apoptosis in cancer cells. The compound interacts with various biological targets, modulating enzymatic pathways that are crucial for cancer progression .

Enzyme Modulation
The compound has shown promise in inhibiting specific protein functions related to disease progression. Its derivatives have been explored for their roles in modulating enzymatic activities that could lead to therapeutic advancements in treating various diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several methods:

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate starting materials under controlled conditions.
  • Electrophilic Substitution : The presence of halogen substituents allows for electrophilic substitution reactions that facilitate the synthesis of various derivatives with tailored biological activities .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Chloro-3-thioxo-3,4-dihydrobenzo[e][1,2,4]thiadiazine 1,1-dioxideContains a thioxo groupExhibits different reactivity patterns due to sulfur's oxidation state
7-Bromo-6-methoxybenzo[e][1,2,4]thiadiazine 1-oxideMethoxy substituent instead of chlorineEnhanced solubility in organic solvents
Benzothiadiazines (general)Varying substituents on the benzene ringDiverse biological activities depending on substitutions

The uniqueness of this compound lies in its specific halogenation pattern and methyl group positioning which contribute to its distinct biological profile and reactivity compared to other derivatives .

Case Studies

Several studies have documented the applications of this compound in medicinal chemistry:

  • Study on Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell growth through specific molecular interactions. The results indicated a potential pathway for developing new anticancer therapies based on this compound .
  • Enzymatic Pathway Modulation : Research demonstrated that derivatives of the compound could effectively modulate key enzymatic pathways involved in metabolic diseases. This opens avenues for drug development targeting these pathways .

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications . The compound also modulates ion channels and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

AMPA Receptor Modulators

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide
  • Structure : Differs by replacing bromo (7-Br) with chloro (7-Cl) and introducing a furan-3-yl group at the 5-position.
  • Activity : Acts as a potent positive allosteric modulator (PAM) of AMPA receptors, increasing hippocampal acetylcholine and serotonin levels .
  • Stability : The unsaturated 4H-derivative exhibits enhanced chemical and stereochemical stability compared to its saturated 3,4-dihydro counterpart, attributed to reduced metabolic susceptibility .
  • Pharmacokinetics : Demonstrates blood-brain barrier penetration, a critical advantage for central nervous system (CNS) targets .
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-benzothiadiazine 1,1-Dioxide
  • Structure : Features a 2-fluoroethyl group at the 4-position and a saturated 3,4-dihydro core.
  • Activity : Shows strong AMPA receptor potentiation and cognitive-enhancing effects in vivo.
  • Metabolic Stability: Fluorination at the 4-position alkyl chain significantly improves metabolic stability compared to non-fluorinated analogues (e.g., 9b), highlighting the role of fluorine in reducing oxidative degradation .
Comparison with Target Compound :

The 7-bromo and 3-chloro substituents in the target compound may enhance receptor binding affinity due to increased electron-withdrawing effects and steric bulk. However, the absence of a 4-position substituent (e.g., fluoroethyl) could reduce metabolic stability relative to fluorinated analogues .

PI3Kδ Inhibitors

2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives (15a–15j)
  • Structure : Variably substituted with indolyl, dimethoxyphenyl, or fluorine at the 7-position.
  • Activity : Compounds 15a (5-indolyl) and 15b (3,4-dimethoxyphenyl) exhibit IC₅₀ values of 217–266 nM for PI3Kδ, with >21-fold selectivity over PI3Kγ .
  • Structural Insights : Fluorination at the 7-position generally reduces potency, suggesting steric or electronic incompatibility with the PI3Kδ active site .
Comparison with Target Compound :

The 7-bromo substituent in the target compound may hinder PI3Kδ inhibition compared to smaller groups (e.g., indolyl), but its chloro and methyl groups could contribute to isoform selectivity through hydrophobic interactions.

Antitumor and Antimicrobial Agents

6-Chloro-3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-Dioxides
  • Structure : Pyridothiadiazine dioxides with heteroaryl substituents (e.g., thiazole, pyridine).
  • Activity: Inhibit renal and non-small cell lung cancer cell lines, with IC₅₀ values <10 μM .
  • Mechanism : High affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform .
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Structure : Methoxy group at the 5-position and a ketone at the 3-position.
Comparison with Target Compound :

The 5-methyl group in the target compound may offer a balance between lipophilicity and solubility, favoring antitumor activity. However, the absence of a ketone or heteroaryl group could limit CA IX affinity .

Key Structural and Pharmacological Trends

Substituent Position Effect on Activity/Stability Example Compounds
7-Bromo Increases lipophilicity and steric hindrance; may reduce metabolic oxidation. Target compound
4-Fluoroethyl Enhances metabolic stability and AMPA receptor potency. 12b
5-Methyl Balances solubility and membrane permeability. Target compound
3-Chloro Electron-withdrawing effect improves receptor binding. Target compound

Biological Activity

7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 845751-92-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H6BrClN2O2SC_8H_6BrClN_2O_2S. Its structure is characterized by a thiadiazine ring fused to a benzene moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzothiadiazine compounds, including 7-bromo derivatives, exhibit various biological activities such as:

  • Antimicrobial Activity : Studies have shown that thiazine and benzothiazine derivatives possess significant antimicrobial properties. For instance, certain derivatives display effective inhibition against bacterial strains with IC50 values below 500 nM .
  • Neuropharmacological Effects : Compounds related to benzothiadiazines have been investigated for their nootropic effects. They act as positive allosteric modulators of the AMPA receptor, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .

The biological activity of this compound can be attributed to several mechanisms:

  • AMPA Receptor Modulation : This compound has been shown to modulate AMPA receptors positively, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation enhances neurotransmitter release and improves cognitive functions .
  • Metabolic Stability : The compound is metabolized by hepatic cytochrome P450 enzymes into active metabolites that retain pharmacological activity. For example, studies have indicated that one metabolite exhibits comparable activity to the parent compound while showing enhanced stability and pharmacokinetic profiles .

Study on Neurotransmitter Levels

In a study involving microdialysis in mice, administration of the compound resulted in increased levels of acetylcholine and serotonin in the hippocampus. This suggests its potential role in enhancing cognitive function and mood regulation .

Antimicrobial Efficacy

Research on various derivatives demonstrated potent antimicrobial effects against multiple bacterial strains. The compounds showed effective inhibition at low concentrations, indicating their potential use as therapeutic agents against resistant bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
7-Chloro-3-methyl-3,4-dihydro-benzothiadiazineAMPA Receptor Modulator<100
Thiazine Derivative AAntimicrobial<500
Benzothiadiazine BAntifungal<1000

Q & A

Q. What analytical approaches validate purity when chromatographic data conflicts with spectroscopic results?

  • Methodological Answer :
  • Combine 2D NMR (HSQC, HMBC) to detect low-level impurities undetected by HPLC .
  • Use elemental analysis to verify stoichiometry, particularly for halogenated byproducts .

Experimental Design Considerations

Q. How to design a stability-indicating assay for this compound?

  • Methodological Answer :
  • Develop a forced degradation protocol (acid/base hydrolysis, oxidation with H2O2) followed by UHPLC-PDA to track degradation products .
  • Validate method specificity using peak purity analysis (e.g., MassHunter) .

Q. What in vitro models are suitable for preliminary toxicity profiling?

  • Methodological Answer :
  • Use HepG2 hepatocytes for metabolic stability and cytotoxicity screening (IC50 determination).
  • Compare with AMES tests to assess mutagenicity potential, referencing guidelines from OECD 471 .

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